molecular formula C8H11NO B150923 (2-(Aminomethyl)phenyl)methanol CAS No. 4152-92-5

(2-(Aminomethyl)phenyl)methanol

Cat. No.: B150923
CAS No.: 4152-92-5
M. Wt: 137.18 g/mol
InChI Key: FTFHSGKASINZBY-UHFFFAOYSA-N
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Description

(2-(Aminomethyl)phenyl)methanol is an organic compound with the molecular formula C8H11NO. It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methanol group. This compound is known for its utility as an intermediate in organic synthesis and pharmaceutical research .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced further to form various amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or Raney nickel.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products:

  • Oxidation can yield (2-(Aminomethyl)phenyl)aldehyde or (2-(Aminomethyl)phenyl)carboxylic acid.
  • Reduction can produce various amines depending on the conditions used.
  • Substitution reactions can yield a variety of substituted phenylmethanol derivatives.

Scientific Research Applications

(2-(Aminomethyl)phenyl)methanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • (4-(Aminomethyl)phenyl)methanol
  • (2-(Hydroxymethyl)phenyl)methanol
  • (2-(Chloromethyl)phenyl)methanol

Comparison:

This comprehensive overview provides a detailed understanding of (2-(Aminomethyl)phenyl)methanol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[2-(aminomethyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTFHSGKASINZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10460772
Record name (2-(aminomethyl)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4152-92-5
Record name 2-(Aminomethyl)benzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004152925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2-(aminomethyl)phenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10460772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Aminomethyl)benzyl alcohol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW6E8HZ346
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of methyl-2-cyanobenzoate (10 g, 62.11 mmol) in ethyl ether (300 mL) was added dropwise to a slurry of lithium aluminum hydride in ethyl ether (200 mL). After the addition was complete, more ether was added (200 mL) and the mixture heated at reflux for 2 h. The cooled reaction mixture was quenched by careful addition of succesive amounts of water (7.1 mL), 1N sodium hydroxide solution (7.1 mL) and water (21.3 mL). The reaction was filtered and evaporated to give 6.96 g (50.8 mmol) of 2-(aminomethyl)benzyl alcohol. This material was carried on without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Lithium aluminium hydride (12.4 ml, 1.0M in diethyl ether) was added cautiously to 2-cyanomethylbenzoate (1.00 g, 6.2 mmol) in anhydrous diethyl ether (40 ml) under nitrogen with stirring over 10 min. whilst ensuring the temperature was not greater than 15-25° C. using an ice bath. After the addition was complete the reaction mixture was allowed to warm to 21 C and then heated at reflux for 16 h. The reaction mixture was cooled to approximately −10 C. It was treated cautiously dropwise with water (0.5 ml), 20% aqueous sodium hydroxide (0.37 ml) and water (1.74 ml). The resultant green heterogeous mixture was filtered and the residue was with diethyl ether (150 ml), the combined washings and filtrate were dried (MgSO4) and solvent was removed in vacuo affording the title compound as a green oil (0.807 g). Mass Spectrum m/z 138 (MH+ for C8H12NO).
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.74 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Lithium aluminium hydride (17.4 g, 458 mmol) was suspended in dried tetrahydrofuran (300 ml), followed by stirring under ice-cooling in an argon atmosphere. A solution of 2-cyanobenzaldehyde (20.0 g, 153 mmol) dissolved in dried tetrahydrofuran (100 ml) was dropwise and portionwise added thereto and the reaction solution was stirred for 3 hours under heating at reflux. After the reaction, the solution was ice-cooled and sodium sulfate 10 hydrate was portionwise added thereto until foaming and fever ceased. The reaction solution was filtered and the filtrate was concentrated to give the title compound (20.9 g, quantitative) as oily substances. This compound was used in the subsequent reaction without further purification.
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
sodium sulfate 10 hydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Aminomethyl)phenyl)methanol
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Reactant of Route 3
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(2-(Aminomethyl)phenyl)methanol
Reactant of Route 4
(2-(Aminomethyl)phenyl)methanol
Reactant of Route 5
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Reactant of Route 6
(2-(Aminomethyl)phenyl)methanol

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